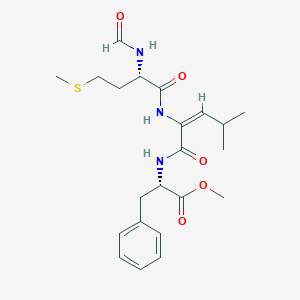

N-((Z)-2,3-Didehydro-N-(N-formyl-L-methionyl)leucyl)-L-phenylalanine methyl ester

Description

This compound is a modified tripeptide featuring three key structural elements:

- N-formyl-L-methionyl group: A post-translational modification common in bacterial proteins, known to act as a chemoattractant in immune responses .

- C-terminal L-phenylalanine methyl ester: The esterification enhances lipophilicity compared to free carboxylate forms, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name |

methyl (2S)-2-[[(E)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpent-2-enoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5S/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-31-4)21(28)25-19(22(29)30-3)13-16-8-6-5-7-9-16/h5-9,12,14-15,17,19H,10-11,13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/b18-12+/t17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZRVOZGTAYAPS-GDEFMPCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C(\C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)/NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137320-56-0 | |

| Record name | Formyl-methionyl-delta(Z)-dehydroleucyl-phenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137320560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Activity

N-((Z)-2,3-Didehydro-N-(N-formyl-L-methionyl)leucyl)-L-phenylalanine methyl ester, also known as delta Z Leu(2)fmlp-ome, is a synthetic derivative of the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP). This compound exhibits significant biological activities, primarily related to its role as a potent leukocyte chemoattractant and modulator of immune responses.

Chemical Structure and Properties

- Molecular Formula : C22H31N3O5S

- Molecular Weight : 431.57 g/mol

- CAS Number : 137320-56-0

This compound acts through specific receptors on leukocytes, particularly neutrophils. The binding of this compound to its receptors triggers a cascade of intracellular signaling pathways that lead to:

- Chemotaxis : Attraction of immune cells to sites of infection or inflammation.

- Cytokine Release : Induction of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha, enhancing the inflammatory response .

- Reactive Oxygen Species (ROS) Production : Activation of NADPH oxidase, leading to increased ROS generation, which plays a crucial role in pathogen clearance .

1. Chemotactic Activity

The compound has been shown to significantly enhance the migration of polymorphonuclear leukocytes (PMNs) towards sites of infection. Studies indicate that concentrations as low as can induce chemotaxis in vitro .

2. Cytokine Modulation

Research has demonstrated that this compound stimulates the secretion of various cytokines from human peripheral blood mononuclear cells (PBMCs). For instance:

- IL-1 Alpha and IL-1 Beta : Induced gene expression and secretion were confirmed via Northern blot analysis.

- IL-6 : Enhanced secretion in response to fMLP stimulation was noted, suggesting a robust pro-inflammatory profile .

3. Inflammatory Response

In animal models, luminal perfusion with fMLP has been shown to increase mucosal permeability in the distal ileum, indicating its role in modulating gut inflammation . This suggests potential implications for inflammatory bowel disease (IBD) pathogenesis.

Data Table: Biological Activities Summary

| Activity Type | Observations | Concentration Range |

|---|---|---|

| Chemotaxis | Enhanced PMN migration | |

| Cytokine Release | Increased IL-1α, IL-1β, IL-6 from PBMCs | 20 µM - 1100 µM |

| Mucosal Permeability | Increased permeability in distal ileum |

Case Study 1: Inflammatory Bowel Disease

A study investigated the effects of N-formyl methionyl-leucyl-phenylalanine on mucosal permeability in rat models of IBD. The results indicated that fMLP significantly enhanced permeability in the distal ileum but not in other regions, suggesting localized inflammatory responses mediated by leukocyte activation .

Case Study 2: Cytokine Induction

In vitro studies using human PBMCs demonstrated that fMLP significantly upregulated the expression of pro-inflammatory cytokines. The use of pertussis toxin indicated that Gi protein signaling pathways are involved in this process, highlighting the complexity of immune modulation by this compound .

Scientific Research Applications

Chemotactic Activity

N-((Z)-2,3-Didehydro-N-(N-formyl-L-methionyl)leucyl)-L-phenylalanine methyl ester serves as a potent chemotactic factor for polymorphonuclear leukocytes (PMNs). It mimics the action of natural peptides released by bacteria that attract immune cells to sites of infection. This property is crucial for studying the mechanisms of innate immunity and the inflammatory response.

Macrophage Activation

The compound activates macrophages, enhancing their ability to respond to pathogens. Research indicates that it binds to specific G protein-coupled receptors on leukocytes, leading to increased phagocytosis and cytokine production. This activation is essential for understanding macrophage behavior in various disease models and therapeutic contexts .

Research in Inflammation and Immunity

Studies have demonstrated that this compound can be used to investigate the signaling pathways involved in inflammation. By examining how this compound influences immune cell migration and activation, researchers can gain insights into conditions such as sepsis, autoimmune diseases, and cancer .

Case Study 1: Neutrophil Chemotaxis

A study conducted by Schiffmann et al. highlighted the efficacy of N-formylated peptides in stimulating neutrophil chemotaxis. The findings indicated that this compound was among the most potent in attracting neutrophils from rabbit peritoneal exudates, thus establishing its role as a model chemotactic agent in laboratory settings .

Case Study 2: Immune Response Modulation

In another investigation focused on macrophage responses, researchers utilized this compound to assess its impact on cytokine release profiles. The results showed that treatment with this compound significantly upregulated pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in studying inflammatory diseases .

Comparison with Similar Compounds

Substitutions on the Aromatic Side Chain

Compounds with halogen substitutions on the benzoyl or phenylalanine groups exhibit distinct physicochemical and biological properties:

Key Observations :

Terminal Functional Group Modifications

The C-terminal group significantly impacts bioactivity:

Key Observations :

- Methyl esters (target compound) balance lipophilicity and stability, making them preferable for in vivo applications.

- Alcohol-terminated analogs (e.g., phenylalanol) show reduced activity due to poor membrane penetration .

Preparation Methods

Synthesis of L-Phenylalanine Methyl Ester

The C-terminal methyl ester of L-phenylalanine is a critical component of the target compound. A reliable method for its preparation involves treating L-phenylalanine with thionyl chloride in methanol. In this reaction, thionyl chloride (6.0 cm³, 82.1 mmol) is added to a suspension of L-phenylalanine (9.03 g, 54.7 mmol) in methanol (100 cm³) at 0°C, followed by stirring at room temperature for 24 hours . Recrystallization from ethyl acetate/ethanol (95:5) yields L-phenylalanine methyl ester hydrochloride as a white solid (97% yield, mp 150–154°C) . Nuclear magnetic resonance (NMR) analysis confirms the structure: δH (250 MHz; D₂O) 7.45–7.37 (3H, m, Ar-CH), 7.28 (2H, m, Ar-CH), 4.42 (1H, dd, J = 5.2, 7.4 Hz, CH), 3.82 (3H, s, CH₃), 3.34 (1H, dd, J = 14.6, 5.2 Hz, PhCH₂), and 3.21 (1H, dd, J = 14.6, 7.4 Hz, PhCH₂) . This method ensures high purity and scalability, making it ideal for subsequent peptide coupling reactions.

Coupling Strategies for Tripeptide Assembly

Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is the most robust method for assembling the target tripeptide. Source outlines a protocol for resin-bound peptide synthesis, employing 2-chlorotrityl chloride resin (1.0 mmol/g) and TBTU/DIPEA as coupling agents. Key steps include:

-

Resin activation : Swelling in dichloromethane (DCM) and attachment of Fmoc-protected amino acids.

-

Deprotection : Removal of Fmoc groups with 25% piperidine in DMF.

-

Coupling : Activation of carboxyl groups with TBTU (2.0 mmol) and DIPEA (3.5 mmol) in DMF, followed by reaction with free amines .

For the target compound, the sequence would involve sequential coupling of N-formyl-L-methionine, (Z)-2,3-didehydroleucine, and L-phenylalanine methyl ester. The methyl ester at the C-terminus is introduced during the final coupling step or via post-synthesis esterification using thionyl chloride in methanol .

Purification and Characterization

Purification of the crude peptide is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC). Source describes a gradient elution using water/acetonitrile with 0.1% trifluoroacetic acid (TFA), achieving baseline separation on a C18 column (250 × 4.6 mm, 5 µm) . Analytical data for intermediates and the final product should include:

-

NMR spectroscopy : To confirm stereochemistry and functional group integrity.

-

Mass spectrometry : HRMS or MALDI-TOF for molecular weight verification.

-

Optical rotation : To ensure enantiomeric purity, e.g., [α]D −10 (c 1, CHCl₃) for N-benzyl-(S)-phenylalaninol .

Challenges and Optimization

-

Racemization : Minimized by using coupling agents like HOBt or Oxyma and maintaining reaction temperatures below 0°C.

-

Formyl group stability : Avoid strong bases or prolonged exposure to aqueous conditions.

-

(Z)-Configuration control : Syn-elimination conditions must be rigorously optimized to favor the desired geometry.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Characterization

Q. Table 2. Functional Assays for Immune Activation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.